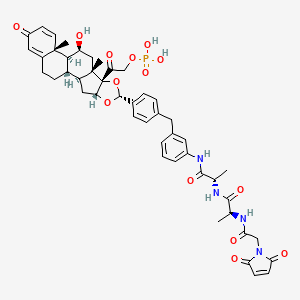
Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Mal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Mal is a compound that functions as a glucocorticoid receptor agonist. It is utilized in the formulation of anti-CD40 antibody agent conjugates (ADC) and serves as a research tool for exploring inflammation and immune regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Mal involves multiple steps, including the coupling of specific amino acids and the incorporation of a phosphate group. The reaction conditions typically require controlled temperatures and pH levels to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes the use of high-purity reagents and solvents to achieve the desired product quality. The compound is then subjected to rigorous quality control measures to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Mal undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Halogens, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Mal has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: Employed in cell culture studies to investigate its effects on cellular processes and signaling pathways.
Medicine: Utilized in preclinical studies to evaluate its potential therapeutic effects on inflammation and immune regulation.
Industry: Applied in the development of antibody-drug conjugates (ADC) for targeted drug delivery
Mechanism of Action
The mechanism of action of Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Mal involves binding to the glucocorticoid receptor, leading to the activation of specific signaling pathways. This binding results in the modulation of gene expression and the regulation of inflammatory and immune responses. The molecular targets include various transcription factors and enzymes involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br: Another glucocorticoid receptor agonist used in ADC formulations
Glucocorticoid receptor agonist-1 Ala-Ala-Mal: A similar compound without the phosphate group, used for similar research purposes.
Uniqueness
Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Mal is unique due to its specific structure, which includes a phosphate group and the Ala-Ala-Mal sequence. This structure enhances its binding affinity to the glucocorticoid receptor and its efficacy in modulating immune responses .
Properties
Molecular Formula |
C47H53N4O14P |
|---|---|
Molecular Weight |
928.9 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-[4-[[3-[[(2S)-2-[[(2S)-2-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]propanoyl]amino]propanoyl]amino]phenyl]methyl]phenyl]-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] dihydrogen phosphate |
InChI |
InChI=1S/C47H53N4O14P/c1-25(48-38(55)23-51-39(56)14-15-40(51)57)42(58)49-26(2)43(59)50-31-7-5-6-28(19-31)18-27-8-10-29(11-9-27)44-64-37-21-34-33-13-12-30-20-32(52)16-17-45(30,3)41(33)35(53)22-46(34,4)47(37,65-44)36(54)24-63-66(60,61)62/h5-11,14-17,19-20,25-26,33-35,37,41,44,53H,12-13,18,21-24H2,1-4H3,(H,48,55)(H,49,58)(H,50,59)(H2,60,61,62)/t25-,26-,33-,34-,35-,37+,41+,44+,45-,46-,47+/m0/s1 |
InChI Key |
PCHXBKCIRQOZOP-OWXFDGHLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=CC(=C1)CC2=CC=C(C=C2)[C@@H]3O[C@@H]4C[C@H]5[C@@H]6CCC7=CC(=O)C=C[C@@]7([C@H]6[C@H](C[C@@]5([C@@]4(O3)C(=O)COP(=O)(O)O)C)O)C)NC(=O)CN8C(=O)C=CC8=O |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC1=CC=CC(=C1)CC2=CC=C(C=C2)C3OC4CC5C6CCC7=CC(=O)C=CC7(C6C(CC5(C4(O3)C(=O)COP(=O)(O)O)C)O)C)NC(=O)CN8C(=O)C=CC8=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















